molecular formula C14H9FN2O B175986 3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile CAS No. 148671-42-5

3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile

Cat. No. B175986
M. Wt: 240.23 g/mol
InChI Key: CLZJQEOIICYYMR-UHFFFAOYSA-N
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Description

The compound “3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile” is a complex organic molecule. It contains a fluorophenyl group, a pyridinyl group, and a propanenitrile group. Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

While specific synthesis methods for this compound are not available, substituted pyridines can be synthesized via various methodologies. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex fluorinated compounds often involves the creation of key intermediates that are crucial for the development of pharmaceuticals and advanced materials. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, highlights the significance of fluorinated intermediates in drug synthesis (Qiu et al., 2009). Furthermore, the metallation of π-deficient heteroaromatic compounds, such as fluoropyridines, reveals the chemoselectivity and regioselectivity achievable in synthesizing fluorinated heterocycles, which are crucial for designing compounds with specific biological activities (Marsais & Quéguiner, 1983).

Biomedical Applications

Fluorinated compounds often find applications in the development of therapeutic agents due to their ability to modulate biological activity and improve pharmacokinetic properties. For example, the design of p38α MAP kinase inhibitors based on tri- and tetra-substituted imidazole scaffolds, incorporating fluorophenyl rings, underscores the role of fluorination in enhancing the selectivity and potency of kinase inhibitors (Scior et al., 2011). Similarly, perampanel, a novel non-competitive AMPA receptor antagonist used for treating partial-onset seizures, demonstrates the therapeutic potential of fluorinated compounds in neurology (Rektor, 2013).

Environmental and Material Science Applications

In environmental and material sciences, fluorinated compounds are utilized for their unique properties, such as chemical resistance and thermal stability. For instance, the microbial degradation of polyfluoroalkyl chemicals in the environment addresses the environmental impact and persistence of fluorinated compounds, highlighting the need for understanding their biodegradability (Liu & Mejia Avendaño, 2013). Additionally, the synthesis and characterization of polytetrafluoroethylene (PTFE) illustrate the importance of fluorinated polymers in creating materials with exceptional performance characteristics (Puts et al., 2019).

properties

IUPAC Name

3-(4-fluorophenyl)-3-oxo-2-pyridin-4-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-12-3-1-11(2-4-12)14(18)13(9-16)10-5-7-17-8-6-10/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZJQEOIICYYMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(C#N)C2=CC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile

Synthesis routes and methods I

Procedure details

A suspension of 5-(4-fluorophenyl)-4-(pyridin-4-yl)isoxazole (5.35 g) in 1N sodium hydroxide aqueous solution (50 ml) was stirred for one hour at 60° C. The solution was cooled and adjusted to pH 6 with concentrated hydrochloric acid. The separated solid was collected, washed with water, and dried to give 3-(4-fluorophenyl)-3-oxo-2-(pyridin-4-yl)propanenitrile (5.27 g).
Name
5-(4-fluorophenyl)-4-(pyridin-4-yl)isoxazole
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

32 g of 4-pyridylacetonitrile and 86 g of 2,5-dioxo-pyrrolidinyl 4-fluorobenzoate were dissolved in 1.3 L of dimethylformamide. After the addition of 164 g of potassium carbonate, the resulting mixture was stirred at room temperature for a day. After the reaction mixture was filtered through cerite, the filtrate was concentrated under reduced pressure. After water was added to the residue, this solution was neutralized with an aqueous solution of hydrochloric acid. The precipitated crystals were collected by filtration, washed with diethyl ether, and then dried in a stream of air to obtain 67 g (103% yield) of the title compound.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
164 g
Type
reactant
Reaction Step Two
Yield
103%

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